molecular formula C12H10N2 B13891230 3-Methylimidazo[2,1-a]isoquinoline

3-Methylimidazo[2,1-a]isoquinoline

Cat. No.: B13891230
M. Wt: 182.22 g/mol
InChI Key: CTBLDTFMPPMODR-UHFFFAOYSA-N
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Description

3-Methylimidazo[2,1-a]isoquinoline is a heterocyclic aromatic compound that belongs to the class of imidazoisoquinolines. This compound is characterized by its fused ring structure, which includes an imidazole ring fused to an isoquinoline ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-Methylimidazo[2,1-a]isoquinoline involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is typically carried out in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Another method involves the use of aryl methyl ketones and isoquinolin-1-amine in a one-pot approach mediated by iodine and dimethyl sulfoxide (DMSO). This method efficiently generates multiple C–C, C–N, C–S, and C–I bonds, along with a new imidazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typically employed.

Major Products Formed

The major products formed from these reactions include various substituted imidazoisoquinolines, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

3-Methylimidazo[2,1-a]isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylimidazo[2,1-a]isoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes such as phosphodiesterases and kinases, which play crucial roles in cellular signaling pathways . The compound’s ability to bind to these targets can lead to the modulation of cellular processes, including cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylimidazo[2,1-a]isoquinoline is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive molecule make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

3-methylimidazo[2,1-a]isoquinoline

InChI

InChI=1S/C12H10N2/c1-9-8-13-12-11-5-3-2-4-10(11)6-7-14(9)12/h2-8H,1H3

InChI Key

CTBLDTFMPPMODR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C=CC3=CC=CC=C32

Origin of Product

United States

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